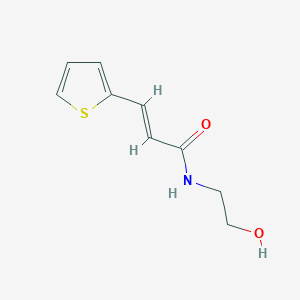

N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide, also known as THP-2-enamide, is a synthetic compound with a wide range of applications in scientific research. THP-2-enamide has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. It is a versatile compound that can be used in a variety of laboratory experiments and has been found to have potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Domino Reactions for Chromone Synthesis : The use of 2-hydroxyphenyl-functionalized enaminones and thiophenols in a KIO3-catalyzed domino reaction demonstrates the synthesis of 3-sulfenylated chromones under metal-free conditions. This highlights the potential of related enaminones in facilitating complex organic transformations through environmentally benign processes (Zhong et al., 2017).

Medicinal Chemistry and Bioactivity

- Antinociceptive Activity : A study on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, a compound class closely related to the query compound, focused on their synthesis and evaluation for antinociceptive activity. This suggests potential applications in developing novel analgesic agents (Shipilovskikh et al., 2020).

Material Science

- Fluorescent Dyes and Probes : Research into N-ethoxycarbonylpyrene- and perylene thioamides as precursors for synthesizing fluorescent dyes suggests a role for similar thioamide derivatives in creating materials with tunable optical properties for use in sensors and imaging technologies (Witalewska et al., 2019).

Chemical Analysis and Corrosion Inhibition

- Corrosion Inhibition : The synthesis and characterization of acrylamide derivatives, including studies on their application as corrosion inhibitors in nitric acid solutions, demonstrate the utility of acrylamide and thiophene derivatives in protecting metals against corrosion. This can be particularly relevant in industrial applications to enhance the longevity and performance of metal components (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h1-4,7,11H,5-6H2,(H,10,12)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULNJFIYEYRFJW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)

![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)